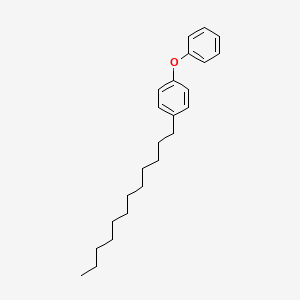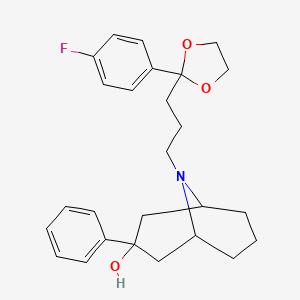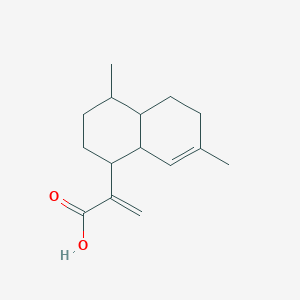
3-Fluoro-4-thiocyanatophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-thiocyanatophenol is an organic compound characterized by the presence of a fluorine atom, a thiocyanate group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-thiocyanatophenol typically involves the introduction of the thiocyanate group to a fluorinated phenol. One common method is the nucleophilic substitution reaction where 3-fluorophenol reacts with thiocyanogen (SCN₂) in the presence of a base such as sodium hydroxide (NaOH). The reaction conditions often include a solvent like ethanol or acetone and are carried out at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-thiocyanatophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The thiocyanate group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in polar solvents.
Major Products
Oxidation: 3-Fluoro-4-thiocyanatobenzaldehyde.
Reduction: 3-Fluoro-4-aminophenol.
Substitution: 3-Amino-4-thiocyanatophenol or 3-Fluoro-4-mercaptophenol.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Fluoro-4-thiocyanatophenol serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or probes for studying enzyme mechanisms. The thiocyanate group can interact with active sites of enzymes, providing insights into enzyme function and inhibition.
Medicine
Pharmaceutical research explores the potential of this compound derivatives as therapeutic agents. The compound’s ability to undergo various chemical modifications makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and advanced materials. Its functional groups can be incorporated into polymer backbones, imparting unique properties such as enhanced thermal stability or specific reactivity.
Mechanism of Action
The mechanism by which 3-Fluoro-4-thiocyanatophenol exerts its effects depends on its interaction with molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting enzyme activity or altering protein function. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-aminophenol: Similar structure but with an amino group instead of a thiocyanate group.
4-Fluoro-3-thiocyanatophenol: Isomer with the fluorine and thiocyanate groups swapped.
3-Fluoro-4-methoxyphenol: Contains a methoxy group instead of a thiocyanate group.
Uniqueness
3-Fluoro-4-thiocyanatophenol is unique due to the presence of both a fluorine atom and a thiocyanate group on the same benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H4FNOS |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2-fluoro-4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H4FNOS/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3,10H |
InChI Key |
XHWGGQNLXMXALP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


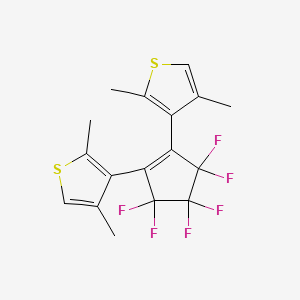
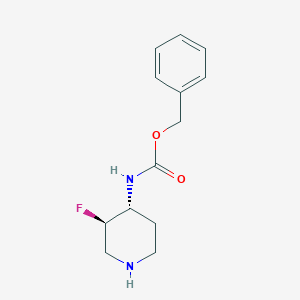
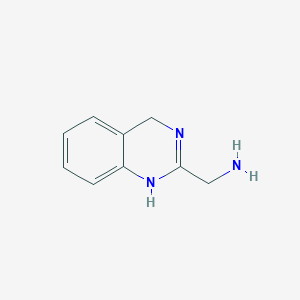

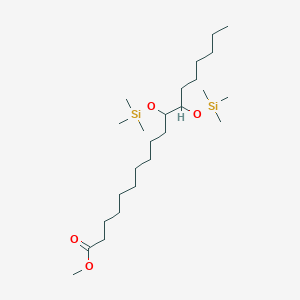
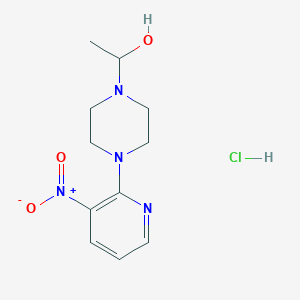
![[6-(Morpholin-4-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B12820423.png)
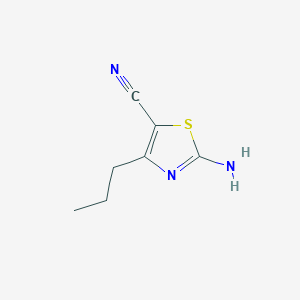
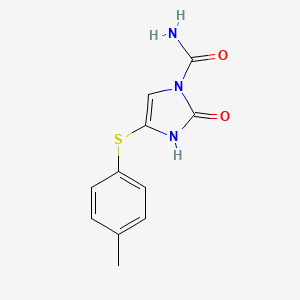
![3-[(Cyclobutylamino)methyl]quinolin-2-ol](/img/structure/B12820456.png)
![Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12820457.png)
